2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol
Description
2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol is a tertiary amine derivative featuring an ethanol backbone, an isopropyl group, and a 3-methoxy-substituted benzyl moiety. This compound belongs to the class of amino alcohols, which are characterized by the presence of both amine and hydroxyl functional groups. Such structural motifs are prevalent in pharmaceuticals, catalysts, and organic synthesis intermediates due to their ability to participate in hydrogen bonding, act as ligands, or serve as chiral building blocks .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(2)14(7-8-15)10-12-5-4-6-13(9-12)16-3/h4-6,9,11,15H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVLIKLUCJTSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 3-methoxybenzylamine with isopropyl bromide, followed by the reaction with ethylene oxide to introduce the ethanolamine moiety. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Aromatic vs.
- Functional Group Impact: Replacing ethanol with acetic acid () introduces a carboxylic acid group, increasing polarity and hydrogen-bonding capacity, which may alter solubility and bioavailability .
- Flexibility vs. Rigidity: The aminopropyl derivative () lacks aromaticity, offering greater conformational flexibility, which could influence binding kinetics in biological systems .
Table 2: Inferred Physicochemical Comparisons
Key Insights:
- Lipophilicity : The target compound’s methoxy group increases lipophilicity (logP ~2.5) compared to the acetic acid analog (logP ~1.8), suggesting better membrane permeability .
- Ionization : The tertiary amine in the target compound (pKa ~9.5) remains protonated at physiological pH, enhancing solubility in acidic environments, whereas the pyrazine analog’s lower pKa (~8.8) may reduce cationic character under similar conditions .
Biological Activity
2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse research sources, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical structure of 2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol can be represented as follows:
This compound features an isopropyl group, a methoxy-substituted benzyl moiety, and an ethanolamine backbone. The methoxy group is known to influence the compound's lipophilicity and biological activity.
Biological Activity Overview
The biological activity of 2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol has been investigated in several contexts, including antimicrobial, anticancer, and neuropharmacological effects.
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of methoxybenzylamines have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Compound | Bacterial Species | MIC (μg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 3.9 |
| 2 | Escherichia coli ATCC 25922 | Not Active |
These findings suggest that structural modifications can enhance or inhibit antimicrobial efficacy.
Anticancer Activity
Recent studies have highlighted the potential of methoxy-substituted compounds in cancer therapy. For example, compounds with similar structural features have demonstrated selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer), with IC50 values ranging from 39 to 48 μM. The mechanisms of action often involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. Certain derivatives have been shown to interact with neurotransmitter receptors, suggesting possible applications in treating conditions like narcolepsy. For instance, orexin receptor agonists derived from similar structures have been reported to enhance wakefulness.
Case Studies
- Antimicrobial Efficacy : A study on a series of methoxybenzyl derivatives demonstrated that compounds with a 4-methoxy substitution exhibited enhanced antibacterial activity against Mycobacterium tuberculosis, with an MIC of 6.25 µg/mL.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that specific analogs of methoxybenzylamines could induce significant apoptosis in cancer cell lines through the upregulation of p21 expression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol. Key observations include:
- Methoxy Group : The presence of a methoxy group at the para position on the benzene ring enhances lipophilicity and may improve cellular uptake.
- Alkyl Chain Length : Variations in the length and branching of the alkyl chain (isopropyl vs. ethyl) can significantly affect receptor binding affinity and overall potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step synthesis is commonly employed. First, alkylation of 3-methoxybenzylamine with isopropyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours, followed by reaction with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) to introduce the ethanol moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Yield optimization requires strict control of stoichiometry (1:1.05 molar ratio for amine:alkylating agent) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for methoxy protons (δ 3.70–3.85 ppm), isopropyl methyl groups (δ 1.10–1.25 ppm), and ethanol protons (δ 3.50–3.70 ppm).
- ¹³C NMR : Confirm the methoxy carbon (δ 55–57 ppm) and quaternary carbons in the benzyl ring.
Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~252.2). FT-IR identifies hydroxyl (3200–3400 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) groups .
Q. How does the compound’s solubility vary across solvents, and what solvent systems are ideal for reactivity studies?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol. For reaction studies, use ethanol/water mixtures (70:30 v/v) to balance solubility and reactivity. Solubility in non-polar solvents (hexane) is negligible, making them suitable for extraction .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict reaction pathways and optimize catalytic conditions for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates for alkylation steps, identifying energy barriers. COMSOL Multiphysics models heat/mass transfer in continuous-flow reactors to optimize temperature (70–90°C) and residence time (2–4 hours). AI-driven platforms (e.g., autonomous labs) can iteratively adjust parameters like pH and catalyst loading to maximize yield .
Q. What strategies resolve contradictions in reported pharmacological activity data, such as conflicting IC₅₀ values in enzyme inhibition assays?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent buffer systems (e.g., PBS at pH 7.4) and enzyme concentrations (1–5 nM).
- Validate Purity : HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity to exclude impurities affecting activity.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like temperature and solvent .
Q. What are the mechanistic implications of the compound’s reactivity in nucleophilic substitution versus oxidation reactions?
- Methodological Answer :
- Substitution : The ethanol group acts as a leaving group under acidic conditions (e.g., H₂SO₄), enabling SN2 reactions with thiols or amines.
- Oxidation : Catalytic oxidation (e.g., MnO₂) converts the ethanol moiety to a ketone, altering electronic properties of the benzyl ring.
Kinetic studies (UV-Vis monitoring) reveal rate constants (k ~10⁻³ s⁻¹ for substitution at 25°C) .
Q. How does the compound’s stereoelectronic profile influence its binding affinity to biological targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies key interactions:
- The methoxy group forms hydrogen bonds with serine residues (e.g., Ser203 in β₂-adrenergic receptors).
- Isopropyl groups contribute to hydrophobic packing in binding pockets.
Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~-8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
